Anti-Proliferative Activity in HCT116 Colorectal Cancer Cells: Valerosidate vs. Heat-Generated Derivative DHD
In a direct experimental comparison using the MTT assay in HCT116 human colorectal carcinoma cells, valerosidate reduced cell viability with an IC50 of 22.2 ± 1.1 µM. In the same study, its thermal transformation product DHD (8,9-didehydro-7-hydroxydolichodial) exhibited an IC50 of 6.1 ± 2.2 µM, demonstrating that the parent compound is approximately 3.6-fold less potent but serves as a stable precursor for generating a more active derivative [1].
| Evidence Dimension | Cytotoxicity (Cell Viability Reduction) |
|---|---|
| Target Compound Data | IC50 = 22.2 ± 1.1 µM |
| Comparator Or Baseline | DHD (8,9-didehydro-7-hydroxydolichodial): IC50 = 6.1 ± 2.2 µM |
| Quantified Difference | 3.6-fold difference (DHD 6.1 µM vs. Valerosidate 22.2 µM) |
| Conditions | HCT116 human colorectal carcinoma cells; MTT assay; 48 h treatment |
Why This Matters
This head-to-head quantification enables precise dosing in experiments requiring the parent glycoside form, and distinguishes valerosidate from more potent but structurally distinct derivatives or valepotriate esters used in other cancer models.
- [1] Ku, C.F., et al. (2023). Discovery of a heat-generated compound DHD derived from Patrinia villosa water extract with inhibitory effects on colon cancer cells viability and migration. Frontiers in Chemistry, 11, 1195883. View Source
